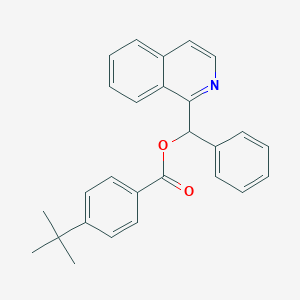

Isoquinolin-1-yl(phenyl)methyl 4-(tert-butyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoquinolin-1-yl(phenyl)methyl 4-(tert-butyl)benzoate is a chemical compound with the molecular formula C27H25NO2 . Its average mass is 395.493 Da and its monoisotopic mass is 395.188538 Da .

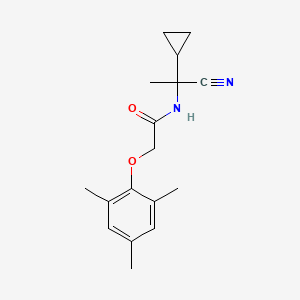

Molecular Structure Analysis

The molecular structure of Isoquinolin-1-yl(phenyl)methyl 4-(tert-butyl)benzoate consists of 27 carbon atoms, 25 hydrogen atoms, and 2 oxygen atoms . More detailed structural analysis, such as bond lengths and angles, would require more specific information or computational chemistry tools.Applications De Recherche Scientifique

Synthetic Methodologies

A Convenient Synthesis of Benzofuro[3,2-c]isoquinolines

The research by Kalugin & Shestopalov (2011) presented a method for synthesizing benzofuro[3,2-c]isoquinoline derivatives, showcasing the versatility of isoquinoline compounds in creating complex heterocyclic structures. This synthesis involves condensation and cyclization reactions, highlighting isoquinoline's role in constructing pharmacologically relevant frameworks (Kalugin & Shestopalov, 2011).

Synthesis and Biological Evaluation of Novel Indolo[2,3-c]isoquinoline Derivatives

Saundane & Kalpana (2015) synthesized a series of novel indolo[2,3-c]isoquinoline derivatives, evaluating their antimicrobial, antitubercular, antioxidant, and cytotoxic activities. This work underscores the potential of isoquinoline derivatives in developing new therapeutic agents (Saundane & Kalpana, 2015).

Chemical Reactions and Insertion Studies

Study of Insertion Reactions with Phosphorus Ylides

Abdou et al. (2002) explored the reactions between 4-(4-methylphenyl)-2,3-benzoxazin-1-one and alkylidene phosphoranes, leading to the formation of substituted isoquinolines. This study offers insights into the reactivity and potential applications of isoquinoline derivatives in organic synthesis (Abdou, Fahmy, & Kamel, 2002).

Antimicrobial Activity

Novel Synthesis of Oxazolone Derivatives and Their Antimicrobial Activity

Rao et al. (2020) reported the synthesis of oxazolone derivatives using tetrahydroisoquinoline, demonstrating significant antibacterial activity, especially with bromine substitution. This research highlights the antimicrobial potential of isoquinoline-based compounds (Rao et al., 2020).

Cross-Conjugated and Pseudo-Cross-Conjugated Betaines

Chemistry and Spectroscopy of Quinolinium-Ethynyl-Benzoate Mesomeric Betaines

Batsyts et al. (2018) studied the chemical and spectroscopic properties of quinolinium-ethynyl-benzoate derivatives, emphasizing their distinct behaviors and applications in material science and organic chemistry (Batsyts, Ramírez, Casado, Namyslo, & Schmidt, 2018).

Propriétés

IUPAC Name |

[isoquinolin-1-yl(phenyl)methyl] 4-tert-butylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO2/c1-27(2,3)22-15-13-21(14-16-22)26(29)30-25(20-10-5-4-6-11-20)24-23-12-8-7-9-19(23)17-18-28-24/h4-18,25H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDQUJROZYPMEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)C3=NC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoquinolin-1-yl(phenyl)methyl 4-(tert-butyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-((4-Bromophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2629383.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2629385.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2629392.png)

![3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B2629396.png)

![N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2629398.png)

![rac-tert-butyl (3aR,8bS)-3a-(2-oxoethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate](/img/structure/B2629405.png)